A Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Aza-DL-leucine dihydrochloride
A Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-Aza-DL-leucine dihydrochloride
Foreword: The Rationale for In Vitro Characterization
In the landscape of drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to predicting its in vivo behavior.[1][2] For novel molecules such as 4-Aza-DL-leucine dihydrochloride, a leucine analogue with potential applications in metabolic and microbiological research, a robust in vitro pharmacokinetic assessment is the foundational step in elucidating its therapeutic potential and potential liabilities.[3] This guide provides a comprehensive framework for the in vitro characterization of 4-Aza-DL-leucine dihydrochloride, with a focus on metabolic stability, cell permeability, and plasma protein binding. The experimental designs detailed herein are crafted to not only generate precise data but also to provide mechanistic insights into the compound's disposition.
Section 1: Physicochemical Properties and Analytical Method Development
A prerequisite for any in vitro pharmacokinetic study is a clear understanding of the compound's fundamental physicochemical properties and the availability of a robust analytical method for its quantification in biological matrices.
1.1 Physicochemical Characterization
Key physicochemical parameters directly influence a compound's pharmacokinetic behavior. For 4-Aza-DL-leucine dihydrochloride, the following should be determined:
| Parameter | Experimental Method | Significance |
| Aqueous Solubility | Thermodynamic or Kinetic Solubility Assays | Determines the maximum concentration achievable in aqueous media, impacting assay design and potential for precipitation. |
| Lipophilicity (LogD at pH 7.4) | Shake-flask method or reverse-phase HPLC | Influences membrane permeability, plasma protein binding, and metabolic stability. |
| pKa | Potentiometric titration or UV-spectrophotometry | Determines the ionization state at physiological pH, which affects solubility, permeability, and binding. |
1.2 Analytical Methodology: LC-MS/MS for Bioanalysis
Given the polar nature of amino acid analogues, a highly sensitive and specific analytical method is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: LC-MS/MS Method Development
-
Sample Preparation :
-
To 100 µL of the biological matrix (e.g., plasma, microsomal incubation buffer, cell lysate), add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of 4-Aza-DL-leucine or a close structural analogue).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for injection.
-
-
Chromatographic Separation :
-
Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating polar compounds like amino acid analogues.[4]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A gradient from high organic to high aqueous will be employed to ensure retention and elution.
-
Flow Rate : Typically 0.4-0.6 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is anticipated to be optimal for this nitrogen-containing compound.
-
MRM Transitions : Specific Multiple Reaction Monitoring (MRM) transitions for both 4-Aza-DL-leucine and the internal standard will be determined by infusing the pure compounds into the mass spectrometer. This provides the necessary selectivity and sensitivity for quantification.
-
Section 2: Metabolic Stability Assessment
Metabolic stability provides an early indication of a compound's susceptibility to biotransformation, which influences its half-life and potential for first-pass metabolism.[5]
2.1 Hepatic Microsomal Stability
This assay primarily assesses Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes.[5]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation Preparation :
-
Prepare a stock solution of 4-Aza-DL-leucine dihydrochloride in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration is <0.5%).
-
In a 96-well plate, combine liver microsomes (from human and other species of interest, e.g., rat, mouse) with phosphate buffer (pH 7.4).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction :
-
Add NADPH (a required cofactor for CYP450 enzymes) to initiate the metabolic reaction.
-
For control wells (T=0 and no-NADPH), add a quenching solution (ice-cold methanol with internal standard) immediately or omit NADPH, respectively.
-
-
Time-Course Incubation :
-
Incubate the plate at 37°C, with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench a set of wells with ice-cold methanol containing the internal standard.
-
-
Analysis :
-
Analyze the samples using the developed LC-MS/MS method to determine the percentage of 4-Aza-DL-leucine dihydrochloride remaining at each time point.
-
2.2 Hepatocyte Stability
Hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters, offering a more comprehensive assessment of metabolic clearance.[5]
Experimental Protocol: Hepatocyte Stability Assay
-
Cell Culture :
-
Plate cryopreserved hepatocytes in collagen-coated plates and allow them to attach.
-
-
Incubation :
-
Remove the seeding medium and add fresh, pre-warmed incubation medium containing 4-Aza-DL-leucine dihydrochloride at the desired concentration.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect samples from the cell medium at various time points (e.g., 0, 0.5, 1, 2, 4 hours).
-
-
Analysis :
-
Process and analyze the samples by LC-MS/MS to quantify the parent compound remaining.
-
Data Interpretation
| Parameter | Calculation | Significance |
| In Vitro Half-Life (t½) | Determined from the slope of the natural log of the percent remaining vs. time plot. | A shorter half-life suggests higher intrinsic clearance. |
| Intrinsic Clearance (Clint) | Calculated based on the in vitro half-life and the protein concentration in the assay. | Predicts the metabolic clearance in vivo. |
Section 3: Cell Permeability and Transporter Interaction
As a leucine analogue, 4-Aza-DL-leucine dihydrochloride is a prime candidate for interaction with amino acid transporters.[3] Therefore, assessing its permeability and identifying potential transporters is critical.
3.1 Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a valuable model of the intestinal barrier.[6]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture :
-
Seed Caco-2 cells on permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
-
Permeability Assessment :
-
Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Add 4-Aza-DL-leucine dihydrochloride to either the apical (A) or basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber (B for A-to-B transport; A for B-to-A transport).
-
-
Analysis :
-
Quantify the concentration of the compound in the receiver chamber using LC-MS/MS.
-
Data Interpretation
| Parameter | Calculation | Significance |
| Apparent Permeability (Papp) | Papp = (dQ/dt) / (A * C0) | Indicates the rate of transport across the cell monolayer. |
| Efflux Ratio | Papp (B-to-A) / Papp (A-to-B) | An efflux ratio >2 suggests the involvement of active efflux transporters. |
3.2 Transporter Substrate and Inhibition Assays
Given its structure, it is crucial to investigate if 4-Aza-DL-leucine dihydrochloride is a substrate or inhibitor of key amino acid transporters (part of the Solute Carrier (SLC) superfamily) and other clinically relevant transporters.[7][8]
Experimental Workflow: Transporter Interaction Screening
Caption: Workflow for transporter substrate and inhibition assays.
Section 4: Plasma Protein Binding
The extent of binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, determines the unbound fraction of a drug, which is the pharmacologically active portion.[9][10]
4.1 Rapid Equilibrium Dialysis (RED)
The RED method is a widely accepted approach for determining plasma protein binding due to its simplicity and reduced experimental time compared to traditional equilibrium dialysis.[11]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation :
-
Prepare a stock solution of 4-Aza-DL-leucine dihydrochloride and spike it into plasma from relevant species.
-
Add the plasma containing the compound to the sample chamber of the RED device.
-
Add phosphate buffer (pH 7.4) to the buffer chamber.
-
-
Incubation :
-
Seal the device and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Analysis :
-
After incubation, collect samples from both the plasma and buffer chambers.
-
It is crucial to match the matrix of the buffer sample with that of the plasma sample by adding blank plasma to the buffer sample and buffer to the plasma sample in the same ratio. This mitigates analytical artifacts.
-
Analyze both samples by LC-MS/MS.
-
Data Interpretation
| Parameter | Calculation | Significance |
| Fraction Unbound (fu) | fu = Concentration in buffer chamber / Concentration in plasma chamber | A low fu indicates high plasma protein binding, which can affect distribution and clearance.[10] |
Summary of In Vitro Pharmacokinetic Assays
| Assay | Purpose | Key Parameters Measured |
| Liver Microsomal Stability | Assess Phase I metabolic clearance. | t½, Clint |
| Hepatocyte Stability | Assess overall hepatic metabolic clearance (Phase I & II). | t½, Clint |
| Caco-2 Permeability | Predict intestinal absorption and identify potential for active efflux. | Papp, Efflux Ratio |
| Transporter Assays | Determine if the compound is a substrate or inhibitor of specific transporters. | Uptake ratio, IC50 |
| Plasma Protein Binding (RED) | Determine the fraction of compound available for pharmacological activity. | Fraction Unbound (fu) |
Conclusion
The in vitro pharmacokinetic profiling of 4-Aza-DL-leucine dihydrochloride, as outlined in this guide, provides a critical data package for early-stage drug development. By systematically evaluating its metabolic stability, permeability, transporter interactions, and plasma protein binding, researchers can make informed decisions about the compound's potential for further development. This structured approach ensures scientific rigor and provides the necessary foundation for subsequent in vivo studies.
References
- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
- In vitro ADME drug discovery services - Symeres. (URL: )
- 4-Aza-DL-leucine dihydrochloride|CAS 102029-69-6 - Benchchem. (URL: )
- In Vitro ADME Assays: Principles, Applications & Protocols - Cre
- In Vitro ADME Assays and Services - Charles River Labor
- Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - Joint Research Centre. (URL: )
-
In Vitro ADME Properties of Some Analogues a - ResearchGate. (URL: [Link])
- Plasma protein binding – Knowledge and References - Taylor & Francis. (URL: )
-
Plasma protein binding - Wikipedia. (URL: [Link])
-
Assessment of Drug Plasma Protein Binding in Drug Discovery. (URL: [Link])
-
In vitro metabolic stability assays for the selected compounds - ResearchGate. (URL: [Link])
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC. (URL: [Link])
-
In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention Data - MDPI. (URL: [Link])
- L-Leucine as a Reference Standard: A Comparative Guide to Analytical Methods - Benchchem. (URL: )
-
Involvement of Transporters in Intestinal Drug–Drug Interactions of Oral Targeted Anticancer Drugs Assessed by Changes in Drug Absorption Time - MDPI. (URL: [Link])
-
Innovative Approaches to Optimize Clinical Transporter Drug–Drug Interaction Studies. (URL: [Link])
-
Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC - Waters Corporation. (URL: [Link])
-
Analytical Methods for Amino Acids - Shimadzu. (URL: [Link])
-
Control of membrane permeability in animal cells by divalent cations - PubMed. (URL: [Link])
- Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. (URL: )
-
The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed. (URL: [Link])
-
In Vitro Characterization of Interactions with Drug Transporting Proteins - IQPC. (URL: [Link])
-
Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition - SCIEX. (URL: [Link])
-
Research Progress of Transporter-Mediated Drug-Drug Interaction Studies in New Drug Development. (URL: [Link])
-
Optimizing Drug Absorption: Insights into DDI Drug Transporters | Labcorp. (URL: [Link])
-
Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - MDPI. (URL: [Link])
-
Determination of the permeability of biological membranes to various chemical markers, including anti-hiv drugs - SciSpace. (URL: [Link])
-
In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing - SciSpace. (URL: [Link])
-
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - MDPI. (URL: [Link])
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC. (URL: [Link])
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One. (URL: [Link])
-
Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - bioRxiv. (URL: [Link])
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. 4-Aza-DL-leucine dihydrochloride|CAS 102029-69-6 [benchchem.com]
- 4. sciex.com [sciex.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers | MDPI [mdpi.com]
- 7. Research Progress of Transporter-Mediated Drug-Drug Interaction Studies in New Drug Development [yydbzz.com]
- 8. labcorp.com [labcorp.com]
- 9. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 10. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
